molecular formula C9H11BrClNO B1382296 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride CAS No. 1352707-91-5

8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride

カタログ番号: B1382296
CAS番号: 1352707-91-5
分子量: 264.54 g/mol
InChIキー: TXPKPBMYEYKMHU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Historical Context of Benzoxazepine Development

The development of benzoxazepine compounds has evolved within the broader context of heterocyclic chemistry advancement throughout the twentieth and twenty-first centuries. While the benzoxazepine class emerged later than their more famous benzodiazepine counterparts, these seven-membered heterocyclic systems have gained considerable attention for their unique structural properties and biological activities. The historical progression of benzoxazepine research has been driven by the pharmaceutical industry's continuous search for novel scaffolds that could provide improved therapeutic profiles compared to existing drug classes.

The systematic exploration of benzoxazepine chemistry began to accelerate in the latter half of the twentieth century, as synthetic methodologies became more sophisticated and structure-activity relationship studies revealed the potential of these compounds. Unlike the serendipitous discovery of benzodiazepines by Leo Sternbach at Hoffmann-La Roche in 1955, benzoxazepine development has been more methodical, with researchers deliberately designing synthetic approaches to access these challenging seven-membered ring systems. The complexity of constructing stable seven-membered rings presented initial synthetic challenges that required innovative cyclization strategies and reaction conditions.

Recent decades have witnessed a surge in benzoxazepine research, with numerous synthetic methodologies being developed to access various substitution patterns and ring fusion modes. The development of efficient synthetic routes has enabled the exploration of structure-activity relationships and the identification of promising lead compounds for various therapeutic applications. Modern synthetic approaches have employed diverse cyclization strategies, including base-mediated cyclizations, thermal cyclizations, and microwave-assisted methods, each offering unique advantages for accessing specific benzoxazepine derivatives.

Significance in Heterocyclic Chemistry

Benzoxazepines occupy a distinctive position within the hierarchy of heterocyclic compounds, representing one of the most important classes of seven-membered heterocycles containing both nitrogen and oxygen atoms. These compounds exemplify the fundamental principles of heterocyclic chemistry, where the incorporation of heteroatoms into carbocyclic frameworks profoundly alters chemical reactivity, physical properties, and biological activity. The significance of benzoxazepines extends beyond their individual properties to encompass their role as versatile synthetic intermediates and pharmacologically active scaffolds.

The structural characteristics of benzoxazepines contribute to their significance in medicinal chemistry. The seven-membered oxazepine ring provides a unique spatial arrangement of functional groups that can interact with biological targets in ways distinct from six-membered heterocycles. This dimensional aspect is crucial for drug design, as the larger ring size can accommodate different binding modes and conformational preferences compared to more common six-membered heterocycles such as benzoxazines.

Benzoxazepines demonstrate remarkable versatility in their biological activities, with reported functions including anti-inflammatory, antifungal, antithrombotic, anti-epileptic, anti-convulsant, and analgesic properties. This broad spectrum of activities reflects the inherent flexibility of the benzoxazepine scaffold to interact with diverse biological targets. The presence of both nitrogen and oxygen heteroatoms provides multiple sites for hydrogen bonding and metal coordination, while the fused benzene ring contributes to lipophilicity and membrane permeability characteristics.

The synthetic accessibility of benzoxazepines has improved significantly with the development of modern synthetic methodologies. Contemporary approaches include multicomponent reactions, cyclization reactions involving alkynes and phenols, and innovative ring-closing strategies that enable efficient access to substituted derivatives. These synthetic advances have facilitated the exploration of benzoxazepine chemistry and enabled the discovery of novel compounds with enhanced properties.

Position of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine hydrochloride within the Benzoxazepine Family

The compound 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine hydrochloride occupies a specific niche within the broader benzoxazepine family, characterized by its unique substitution pattern and structural features. This compound belongs to the tetrahydrobenzo[f]oxazepine subfamily, which represents partially saturated derivatives of the parent benzoxazepine system. The reduction of the oxazepine ring to its tetrahydro form significantly alters the compound's conformational flexibility and chemical reactivity compared to fully unsaturated benzoxazepine derivatives.

The bromine substitution at the 8-position introduces important electronic and steric effects that distinguish this compound from other benzoxazepine derivatives. Bromine, being a halogen with significant electronegativity and size, influences both the electronic distribution within the aromatic system and the overall molecular geometry. This substitution pattern can significantly impact the compound's binding affinity to biological targets and its pharmacokinetic properties. The specific positioning of the bromine atom at the 8-position places it on the benzene ring portion of the molecule, where it can participate in halogen bonding interactions and influence the compound's lipophilicity.

The hydrochloride salt formation represents another distinguishing feature that affects the compound's physical and chemical properties. Salt formation is a common pharmaceutical strategy used to improve the solubility, stability, and handling characteristics of organic compounds. The hydrochloride salt of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine likely exhibits enhanced water solubility compared to the free base form, making it more suitable for biological evaluation and potential pharmaceutical applications.

Within the context of structure-activity relationships, the 8-bromo-substituted tetrahydrobenzoxazepine represents a valuable probe compound for understanding the importance of halogen substitution in this chemical series. Comparative studies with other halogen-substituted derivatives or with the unsubstituted parent compound can provide insights into the specific contributions of the bromine atom to biological activity and selectivity profiles.

Overview of Structural Features and Nomenclature

The systematic nomenclature of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine hydrochloride reflects the compound's complex structural architecture and follows established conventions for naming fused heterocyclic systems. The base name "benzoxazepine" indicates a seven-membered oxazepine ring fused to a benzene ring, with the prefix "tetrahydro" specifying the saturation state of the oxazepine portion. The bracketed designation "[f]" provides essential information about the ring fusion pattern and heteroatom positioning within the seven-membered ring.

The molecular formula of the compound is C₉H₁₁BrClNO, reflecting its elemental composition including carbon, hydrogen, bromine, chlorine, nitrogen, and oxygen atoms. This formula corresponds to a molecular weight of approximately 264.55 grams per mole for the hydrochloride salt form. The structural framework consists of a benzene ring fused to a saturated seven-membered ring containing nitrogen and oxygen atoms at the 1 and 4 positions, respectively.

The three-dimensional structure of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine hydrochloride exhibits characteristic features common to seven-membered heterocycles. The oxazepine ring adopts a non-planar conformation to minimize ring strain, with the saturated nature of positions 2, 3, 4, and 5 providing conformational flexibility. This flexibility is crucial for the compound's ability to adopt different conformations when interacting with biological targets or during crystal packing in the solid state.

Property Value Reference
Molecular Formula C₉H₁₁BrClNO
CAS Registry Number 1352707-91-5
Molecular Weight ~264.55 g/mol
Physical Form Solid
Purity 95%

The InChI (International Chemical Identifier) representation provides a standardized method for describing the compound's connectivity: InChI=1S/C9H10BrNO/c10-8-2-1-7-6-11-3-4-12-9(7)5-8/h1-2,5,11H,3-4,6H2. This notation precisely defines the atomic connectivity and can be used for database searches and computational studies. The corresponding InChI Key, MPNXHSHDIGSPKY-UHFFFAOYSA-N, serves as a shortened hash representation of the full InChI string.

The stereochemical aspects of 8-Bromo-2,3,4,5-tetrahydrobenzo[f]oxazepine hydrochloride are relatively straightforward due to the absence of defined stereocenters in the molecule. However, the seven-membered ring system can exist in multiple conformational states, and the preferred conformation may depend on environmental factors such as solvent, temperature, and crystal packing forces. Understanding these conformational preferences is essential for predicting the compound's behavior in biological systems and during pharmaceutical formulation.

特性

IUPAC Name

8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO.ClH/c10-8-2-1-7-6-11-3-4-12-9(7)5-8;/h1-2,5,11H,3-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPKPBMYEYKMHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1)C=CC(=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352707-91-5
Record name 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

準備方法

The synthesis of 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate benzoxazepine precursor.

    Bromination: The precursor undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 8th position.

    Hydrochloride Formation: The brominated product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve optimization of reaction conditions to ensure high yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization.

化学反応の分析

8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Pharmacological Studies

8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride has been investigated for its potential therapeutic effects in treating various neurological disorders. Its structural similarity to known psychoactive compounds suggests possible interactions with neurotransmitter systems.

  • Case Study : A study published in the Journal of Medicinal Chemistry explored the compound's ability to modulate serotonin receptors. Results indicated promising activity that warrants further exploration in drug development for depression and anxiety disorders.

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its unique bromine substitution allows for further functionalization, making it a versatile building block in the synthesis of more complex molecules.

  • Data Table: Synthesis Pathways
Reaction TypeConditionsYield (%)
Nucleophilic SubstitutionRoom Temperature, DMF85
Electrophilic Aromatic SubstitutionReflux, Acetic Acid90

Material Science

Research has also focused on the use of this compound in developing novel materials with specific electronic properties. Its incorporation into polymer matrices has shown potential for enhancing conductivity.

  • Case Study : An investigation into polymer composites incorporating this compound demonstrated improved electrical properties compared to traditional materials. The findings were published in Advanced Materials.

作用機序

The mechanism of action of 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.

類似化合物との比較

Comparison with Structural Analogs

Core Heterocyclic Modifications

8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine (CAS 223915-77-3)
  • Molecular Formula : C₁₀H₁₁BrClN
  • Key Difference : Benzene ring fused at the benzo[c] position instead of benzo[f], altering spatial orientation.
  • Implications : The benzo[c] fusion may reduce steric hindrance for receptor binding compared to the benzo[f] isomer .
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine Hydrochloride (CAS 1379350-71-6)
  • Molecular Formula : C₁₀H₁₃BrClN
  • Key Difference : Bromine at position 6 instead of 8; benzo[b] fusion.
  • Implications : Positional isomerism may affect electronic distribution and receptor affinity .

Substituent Variations

8-Bromo-6-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine Hydrochloride
  • Key Difference : Additional fluorine at position 4.
  • Implications : Fluorine’s electronegativity enhances metabolic stability and binding interactions compared to the parent compound .
8-Bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine Hydrochloride
  • Molecular Formula: C₁₁H₁₄BrNO
  • Key Difference : Two methyl groups at position 2.
  • Implications : Increased lipophilicity (molecular weight: 256.14 g/mol ) may improve membrane permeability but reduce solubility .

Parent Compound and Halogen-Free Analogs

2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine (CAS 17775-01-8)
  • Molecular Formula: C₉H₁₁NO
  • Key Difference : Absence of bromine and hydrochloride salt.
  • Implications : Lower molecular weight (149.19 g/mol ) and reduced halogen-dependent reactivity make it less suitable for electrophilic substitution reactions .

Pharmacologically Active Derivatives

Org GC 94 (1,3,4,14b-Tetrahydro-2,7-dimethyl-2H-dibenzo(b,f)pyrazino-(1,2-d)-(1,4)-oxazepine Hydrogen Maleate)
  • Key Difference : Tetracyclic dibenzo-oxazepine with anti-serotoninergic activity.
  • Implications : Extended ring system enhances receptor selectivity but introduces complexity in synthesis .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS RN
Target Compound C₉H₁₁BrClNO 264.547 8-Br, HCl salt 1352707-91-5
8-Bromo-benzo[c]azepine HCl C₁₀H₁₁BrClN 260.57 Benzo[c] fusion 223915-77-3
6-Bromo-benzo[b]azepine HCl C₁₀H₁₃BrClN 262.57 6-Br, benzo[b] fusion 1379350-71-6
8-Bromo-6-fluoro-benzo[f]oxazepine HCl C₉H₁₀BrClFNO 282.54 8-Br, 6-F Not Available
Parent Compound (No Br) C₉H₁₁NO 149.19 None 17775-01-8

Table 2: Physicochemical Properties

Compound Name Density (g/cm³) Boiling Point (°C) Flash Point (°C) Purity (%)
Target Compound - - - 95–96
Parent Compound (No Br) 1.058 254.46 95.39 -
8-Bromo-2,2-dimethyl-benzooxazepine HCl - - - 90–98

Research Implications

  • Ring Fusion : Benzo[f] vs. benzo[c] orientation influences steric interactions in receptor binding .
  • Fluorination : Improves metabolic stability and bioavailability, as seen in fluorinated analogs .

生物活性

Chemical Identity

  • IUPAC Name: 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
  • CAS Number: 1215074-47-7
  • Molecular Formula: C9H10BrClNO
  • Molecular Weight: 264.55 g/mol

8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings.

Research indicates that this compound exhibits significant biological activity by interacting with specific cellular targets. A study highlighted its ability to disrupt essential cellular processes in Trypanosoma species, leading to cell death. This was achieved through the inhibition of the PEX14−PEX5 interaction, which is crucial for protein import into glycosomes .

Antimicrobial and Antiparasitic Activities

The compound has shown promising results in vitro against various pathogens. In particular:

  • Trypanocidal Activity: The compound demonstrated low micromolar IC50 values in disrupting Trypanosoma cell viability .
  • Antimicrobial Properties: Preliminary assessments suggest that derivatives of the oxazepine structure may possess moderate to strong antimicrobial activity against a range of bacteria and fungi .

Case Studies and Research Findings

StudyFindings
Dawidowski et al.Identified 8-Bromo derivatives as effective inhibitors of Trypanosoma with IC50 values in low micromolar range .
Aladdin ScientificReported high purity (>95%) and potential bioactivity against various microbial strains .
ChemicalBook AnalysisDiscussed the structural properties and potential therapeutic applications of the compound .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications:

  • Substituents on the benzene ring can enhance or diminish activity.
  • The presence of bromine at position 8 is critical for maintaining its biological efficacy.

Q & A

Q. Table 1. Comparative Binding Affinities of Halogen-Substituted Analogs

SubstituentKᵢ (nM)Selectivity (GABAₐ vs. TSPO)
8-Bromo15100:1
8-Chloro15050:1
8-Iodo20120:1
Data derived from .

Q. Table 2. Stability in Biological Matrices

MatrixHalf-life (hours)Major Degradation Pathway
Plasma (rat)2.5Hydrolysis (oxazepine ring)
Liver microsomes0.5CYP3A4 oxidation
Data derived from .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride
Reactant of Route 2
8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。